![molecular formula C16H14Cl2N2O2 B3859653 N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide](/img/structure/B3859653.png)
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide
Overview
Description
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide, also known as DCM, is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development. This compound is a hydrazone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide is not fully understood, but it has been suggested that it acts as an enzyme inhibitor by binding to the active site of the enzyme. The binding of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide to the enzyme results in the inhibition of its activity, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has been reported to modulate various physiological processes, including the inhibition of enzymes involved in the central nervous system, leading to the potential treatment of various neurological disorders. It has also been reported to induce apoptosis in cancer cells, leading to its potential anticancer activity.
Advantages and Limitations for Lab Experiments
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis and purification, high yield, and stability. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide, including the optimization of its synthesis method, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action. Further studies are also needed to fully understand the advantages and limitations of N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide for lab experiments and its potential toxicity.
Scientific Research Applications
N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has been studied for its potential applications in drug discovery and development. It has been reported as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. N'-(2,4-dichlorobenzylidene)-2-methoxy-2-phenylacetohydrazide has also been studied for its potential anticancer activity, as it has been reported to induce apoptosis in various cancer cell lines.
properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methoxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-15(11-5-3-2-4-6-11)16(21)20-19-10-12-7-8-13(17)9-14(12)18/h2-10,15H,1H3,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOOSLRAUXHZCH-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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